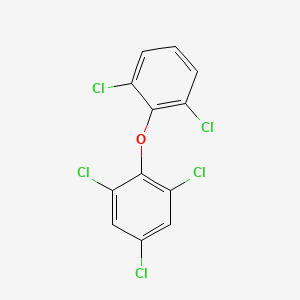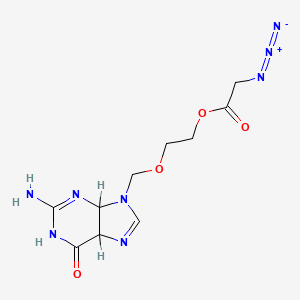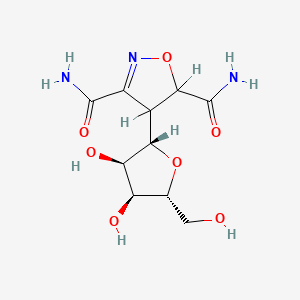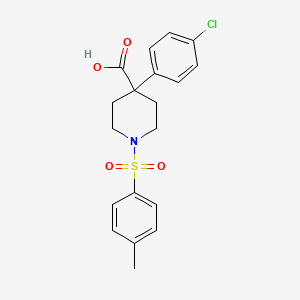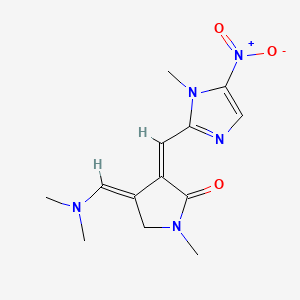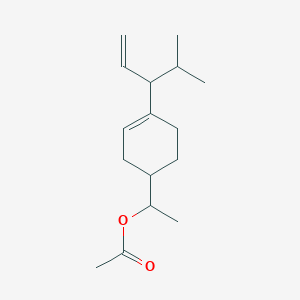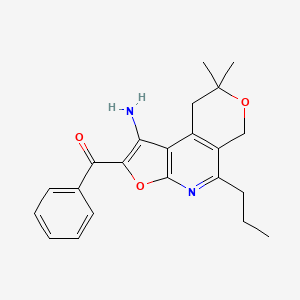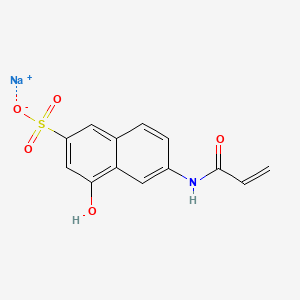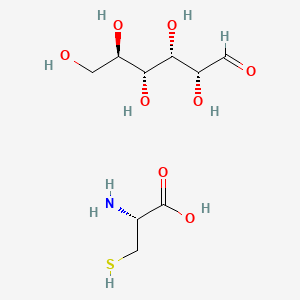
4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid is an organic compound with the molecular formula C14H24N2O3S. It is known for its unique chemical structure, which includes a diethylamino group attached to a phenyl ring, further connected to a butane-1-sulphonic acid group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid typically involves a multi-step process. One common method includes the reaction of 4-(Diethylamino)aniline with butane-1-sulphonic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pH control to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in a pure form. The use of advanced analytical techniques ensures the quality and consistency of the compound produced .
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines. Substitution reactions can result in halogenated or nitrated derivatives .
Wissenschaftliche Forschungsanwendungen
4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with various enzymes and receptors, modulating their activity. The sulphonic acid group enhances the compound’s solubility and facilitates its transport within biological systems. These interactions can lead to various biological effects, including changes in cellular signaling and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((4-(Dimethylamino)phenyl)amino)butane-1-sulphonic acid
- 4-((4-(Diethylamino)phenyl)amino)pentane-1-sulphonic acid
- 4-((4-(Diethylamino)phenyl)amino)butane-2-sulphonic acid
Uniqueness
4-((4-(Diethylamino)phenyl)amino)butane-1-sulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the diethylamino group enhances its reactivity and potential interactions with biological targets, while the butane-1-sulphonic acid group provides solubility and stability .
Eigenschaften
CAS-Nummer |
84100-60-7 |
|---|---|
Molekularformel |
C14H24N2O3S |
Molekulargewicht |
300.42 g/mol |
IUPAC-Name |
4-[4-(diethylamino)anilino]butane-1-sulfonic acid |
InChI |
InChI=1S/C14H24N2O3S/c1-3-16(4-2)14-9-7-13(8-10-14)15-11-5-6-12-20(17,18)19/h7-10,15H,3-6,11-12H2,1-2H3,(H,17,18,19) |
InChI-Schlüssel |
ZRUAQCLXACBIRB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)NCCCCS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


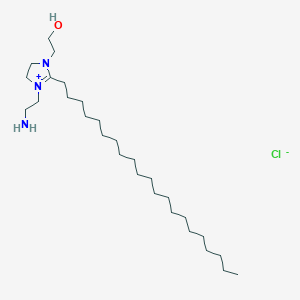
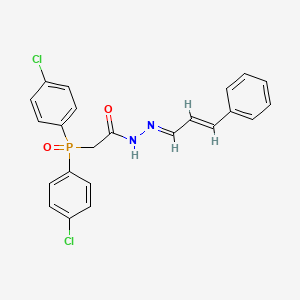
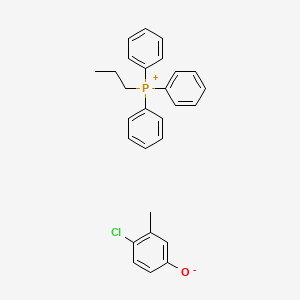
![3-(2-hydroxyethyl)-2,8-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12691090.png)
